![molecular formula C26H16 B15344365 Benzo[c]picene CAS No. 217-37-8](/img/structure/B15344365.png)
Benzo[c]picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c]picene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C26H16
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzo[c]picene can be synthesized through various methods, including the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. Another common method is the cyclodehydration of polyaromatic precursors. The reaction conditions typically involve high temperatures and the presence of a catalyst, such as aluminum chloride.
Industrial Production Methods: In an industrial setting, this compound is often produced through the pyrolysis of larger polycyclic aromatic hydrocarbons. This process involves heating the precursor compounds in the absence of oxygen to induce thermal decomposition and rearrangement into the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[c]picene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the electronic structure of the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or halogens (e.g., bromine, Br2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of dihydro derivatives.
Substitution: Substitution reactions can produce halogenated benzo[c]picenes, which are useful in further chemical transformations.
Applications De Recherche Scientifique
Benzo[c]picene has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, this compound serves as a precursor for the synthesis of more complex aromatic compounds.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound derivatives in drug development, particularly in the design of new therapeutic agents.
Industry: this compound and its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Benzo[c]picene is structurally similar to other polycyclic aromatic hydrocarbons, such as benzo[a]picene, benzo[b]picene, and benzo[g]chrysene. These compounds share the characteristic fused benzene and cyclopentene rings but differ in the arrangement of these rings.
Comparaison Avec Des Composés Similaires
Benzo[a]picene: Similar structure with a different arrangement of rings.
Benzo[b]picene: Another isomer with a distinct ring structure.
Benzo[g]chrysene: A related PAH with a different fusion pattern of benzene rings.
Propriétés
Numéro CAS |
217-37-8 |
|---|---|
Formule moléculaire |
C26H16 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
hexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacosa-1(14),2(11),3,5,7,9,12,15(24),16,18,20,22,25-tridecaene |
InChI |
InChI=1S/C26H16/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-26-24-12-10-18-6-2-4-8-20(18)22(24)14-16-25(23)26/h1-16H |
Clé InChI |
BBZGENAFADIERZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


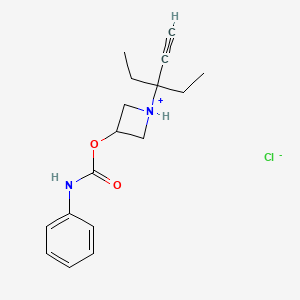

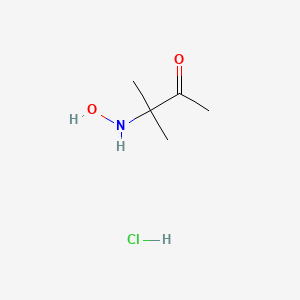
![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
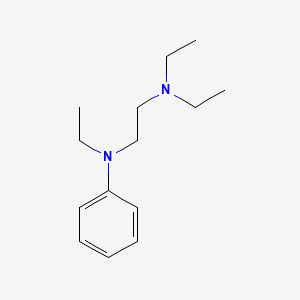
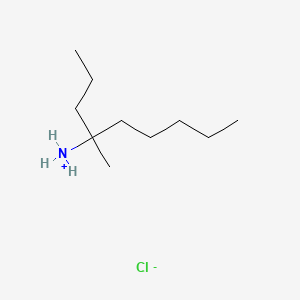
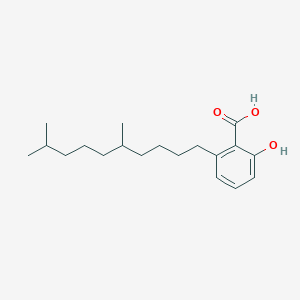
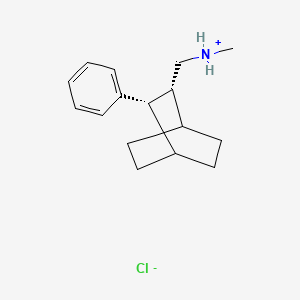
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
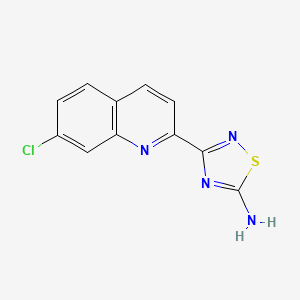
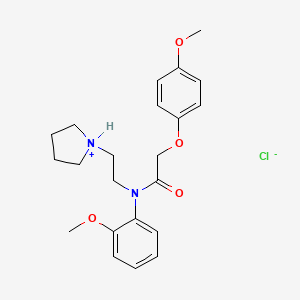
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)


